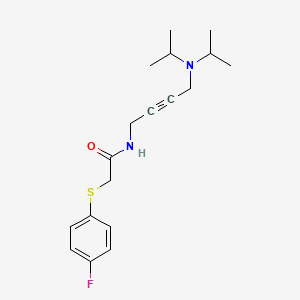
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis of Heterocyclic Compounds
The compound's relevance in catalysis and synthesis is highlighted by research into the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of ruthenium catalysts. This process involves converting various nitroarenes into aminoarenes, indicating the compound's potential in synthesizing amino-substituted heterocycles, which are crucial intermediates in pharmaceuticals and agrochemicals (Watanabe et al., 1984). Another study focused on acid cyclization of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, demonstrating the compound's utility in constructing complex heterocyclic frameworks (Zinchenko et al., 2009).
Fluorescence Properties
Research on 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones evaluated their fluorescence properties, suggesting potential use as molecular fluorescent probes. This study indicates the compound's applicability in bioimaging and molecular diagnostics (Motyka et al., 2011).
Antimicrobial Activities
The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another significant area of application. These compounds have been screened for antibacterial and antifungal activities, indicating the compound's importance in developing new antimicrobials (Desai et al., 2007).
Molecular Electronic Devices
The compound's role in the field of molecular electronic devices is highlighted by a study on a molecule containing a nitroamine redox center, showcasing negative differential resistance and a high on-off peak-to-valley ratio. This research indicates the potential of such compounds in designing novel electronic devices (Chen et al., 1999).
Corrosion Inhibition
The corrosion inhibition effect of related compounds on mild steel in hydrochloric acid solution was investigated, revealing high inhibition efficiencies. This suggests the compound's applicability in corrosion protection, which is crucial for industrial applications (Prabhu et al., 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . These assays assess the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-10-7-8-24(22,23)9-10/h3-6,10,16H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVRQDYRFDUDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)


![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)
![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)
![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)


![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
